2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate salt

Catalog No.
S733481
CAS No.
2713-21-5
M.F
C26H23BF4O
M. Wt
438.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate salt

CAS Number

2713-21-5

Product Name

2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate salt

IUPAC Name

2,4,6-tris(4-methylphenyl)pyrylium;tetrafluoroborate

Molecular Formula

C26H23BF4O

Molecular Weight

438.3 g/mol

InChI

InChI=1S/C26H23O.BF4/c1-18-4-10-21(11-5-18)24-16-25(22-12-6-19(2)7-13-22)27-26(17-24)23-14-8-20(3)9-15-23;2-1(3,4)5/h4-17H,1-3H3;/q+1;-1

InChI Key

BWOXOWBZXLPNEN-UHFFFAOYSA-N

SMILES

[B-](F)(F)(F)F.CC1=CC=C(C=C1)C2=CC(=[O+]C(=C2)C3=CC=C(C=C3)C)C4=CC=C(C=C4)C

Canonical SMILES

[B-](F)(F)(F)F.CC1=CC=C(C=C1)C2=CC(=[O+]C(=C2)C3=CC=C(C=C3)C)C4=CC=C(C=C4)C

2,4,6-Tri(p-tolyl)pyryllium tetrafluoroborate salt finds application in scientific research as a photocatalyst. A photocatalyst is a substance that absorbs light and initiates chemical reactions. In the case of 2,4,6-Tri(p-tolyl)pyryllium tetrafluoroborate salt, excitation by blue LEDs enables it to catalyze the rearrangement of O-aryl carbamothioates to S-aryl carbamothioates at room temperature []. This represents a significant improvement over traditional methods for this reaction (Newman-Kwart rearrangement or palladium catalysis) which often require high temperatures [].

TTBP is a salt composed of a cation (positively charged ion) called 2,4,6-Tri(p-tolyl)pyrylium and an anion (negatively charged ion) called tetrafluoroborate. The pyrylium cation has a six-membered ring structure with oxygen and alternate single and double bonds between carbon atoms. The tolyl groups are methyl groups (CH3) attached to a benzene ring at the para (p) position [].


Molecular Structure Analysis

The key feature of TTBP's structure is the pyrylium cation. Pyrylium cations are aromatic heterocyclic rings, meaning they contain a ring of atoms with alternating single and double bonds and include at least one atom other than carbon (in this case, oxygen) []. The presence of the aromatic ring and the positive charge delocalization across the ring make TTBP a good candidate for photocatalysis applications [].


Chemical Reactions Analysis

The specific reactions involving TTBP are currently under scientific investigation. However, research suggests its role as a photocatalyst []. Photocatalysis is a process where light irradiation triggers a chemical reaction. TTBP can absorb light and act as a catalyst, accelerating specific chemical reactions without being consumed itself.

  • Oxidation Reactions: It acts as a photocatalyst, converting substrates into their oxidized forms under visible light.
  • Reduction Reactions: It can facilitate reduction processes when conditions are optimized.
  • Nucleophilic Substitution: The compound activates heterocyclic amines for nucleophilic attacks, leading to diverse product formations.

Common reagents involved include organic solvents, nucleophiles, and oxidizing or reducing agents. The specific products formed depend on the substrates and reaction conditions employed .

2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate salt exhibits significant biochemical properties, particularly in photochemistry. It has been shown to catalyze the conversion of phenols to thiophenols by interacting with O-aryl carbamothioates. This ability to facilitate reactions under mild conditions makes it valuable in biological studies and potential medicinal chemistry applications .

The synthesis of 2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate salt typically involves the reaction of 2,4,6-triarylpyrylium salts with tetrafluoroboric acid. Key aspects of the synthesis include:

  • Controlled Reaction Conditions: Organic solvents are often used, along with controlled temperatures to ensure product formation.
  • Scale-Up Processes: Industrial applications may employ flow chemistry techniques for larger-scale production .

This compound has a wide array of applications across various fields:

  • Organic Synthesis: Acts as a photocatalyst for complex molecule synthesis.
  • Material Science: Utilized in developing new materials due to its photochemical properties.
  • Medicinal Chemistry: Facilitates the synthesis of pharmaceutical compounds .

Several compounds share structural or functional similarities with 2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate salt. Here’s a comparison highlighting its uniqueness:

Compound NameStructure TypeKey Features
2,4-Diphenylpyrylium tetrafluoroborateTriarylpyrylium SaltLess substituted; lower stability under light
2-(4-Methylphenyl)-4-(4-methoxyphenyl)pyrylium tetrafluoroborateTriarylpyrylium SaltDifferent substituents affect reactivity
1-(4-Methylphenyl)-3-(4-methoxyphenyl)pyrylium tetrafluoroborateTriarylpyrylium SaltDifferent configuration; varied photocatalytic activity

The unique feature of 2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate salt lies in its tri-substituted para-tolyl groups that enhance its stability and photocatalytic efficiency compared to other similar compounds .

Dates

Modify: 2023-08-15

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